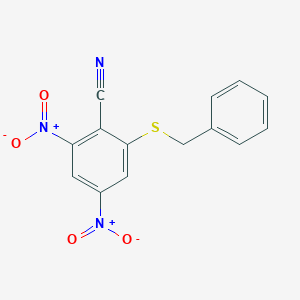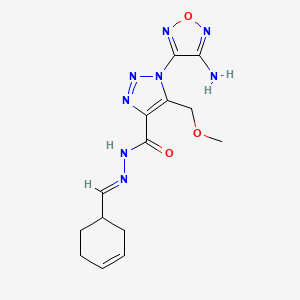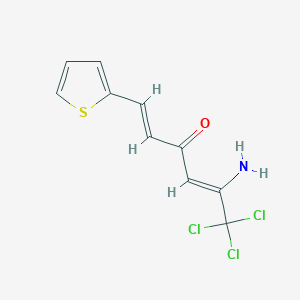
Hexa-1,4-dien-3-one, 5-amino-6,6,6-trichloro-1-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4Z)-5-Amino-6,6,6-trichloro-1-(2-thienyl)-1,4-hexadien-3-one is a complex organic compound characterized by its unique structure, which includes a thienyl group and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z)-5-Amino-6,6,6-trichloro-1-(2-thienyl)-1,4-hexadien-3-one typically involves multi-step organic reactions. One common method includes the reaction of a thienyl derivative with a chlorinated hexadienone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where reagents are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the compound while reducing the reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
(1E,4Z)-5-Amino-6,6,6-trichloro-1-(2-thienyl)-1,4-hexadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Scientific Research Applications
(1E,4Z)-5-Amino-6,6,6-trichloro-1-(2-thienyl)-1,4-hexadien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound in the design of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1E,4Z)-5-Amino-6,6,6-trichloro-1-(2-thienyl)-1,4-hexadien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
(1E,4Z)-1-(2-[6-(2,4-Dichlorobenzyl)-3-pyridazinyl]hydrazino)-5-(2-thienyl)-1,4-pentadien-3-one: This compound shares a similar thienyl group and chlorinated structure but differs in its additional functional groups.
β-Branched β-trifluoromethyl α-amino acid derivatives: These compounds have similar amino and halogenated structures but differ in their specific functional groups and applications.
Uniqueness
(1E,4Z)-5-Amino-6,6,6-trichloro-1-(2-thienyl)-1,4-hexadien-3-one is unique due to its specific combination of a thienyl group, multiple chlorine atoms, and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8Cl3NOS |
|---|---|
Molecular Weight |
296.6 g/mol |
IUPAC Name |
(1E,4Z)-5-amino-6,6,6-trichloro-1-thiophen-2-ylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C10H8Cl3NOS/c11-10(12,13)9(14)6-7(15)3-4-8-2-1-5-16-8/h1-6H,14H2/b4-3+,9-6- |
InChI Key |
QCISWTCNBIFBRP-KXIWCOCFSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C(/C(Cl)(Cl)Cl)\N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=C(C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B11095583.png)
![{(1Z)-1-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbut-1-en-2-yl}[bis(4-methylphenyl)]phosphane selenide](/img/structure/B11095585.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B11095586.png)
![4-methyl-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11095595.png)
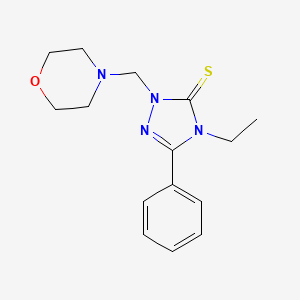
![N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11095608.png)
![3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B11095612.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-](/img/structure/B11095625.png)
![N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine](/img/structure/B11095627.png)
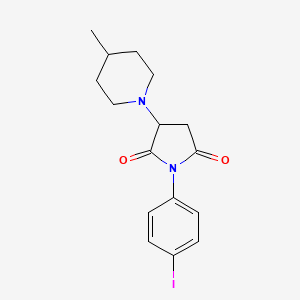
![2-({[(3S)-3-(methoxycarbonyl)-2,2,3-trimethylcyclopentyl]carbonyl}amino)benzoic acid](/img/structure/B11095633.png)
